3,17|A-O-Bis(methoxymethyl)estradiol
CAS No.: 113680-55-0
Cat. No.: VC20761783
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 113680-55-0 |
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Molecular Formula | C22H32O4 |
Molecular Weight | 360.5 g/mol |
IUPAC Name | (8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
Standard InChI | InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1 |
Standard InChI Key | ORTXDSRJUDCFHC-AANPDWTMSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=C3C=CC(=C4)OCOC |
SMILES | CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC |
Canonical SMILES | CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC |
3,17β-O-Bis(methoxymethyl)estradiol is a chemically modified derivative of estradiol, designed to protect hydroxyl groups at positions 3 and 17β through methoxymethyl (MOM) etherification. This modification enhances stability during synthetic processes, enabling further functionalization for biomedical research applications .
Key Structural Features:
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Methoxymethyl Protection: Hydroxyl groups at positions 3 and 17β are replaced with methoxymethyl ethers (CH₂OCH₃), improving solubility and reducing reactivity during synthesis .
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Core Estradiol Skeleton: Retains the steroidal framework of estradiol, critical for binding biological targets .
Synthesis and Characterization
Synthetic Route ( ):
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Starting Material: 3,17β-Estradiol.
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Protection Steps:
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Step 1: 3,17β-hydroxyl groups are protected with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃).
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Step 2: Intermediate purification via column chromatography (eluent: ethyl acetate/hexane).
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Analytical Data:
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¹H NMR (CDCl₃): Key signals include δ 3.4 (s, 3H, MOM), 3.6 (s, 3H, MOM), and aromatic protons at δ 6.8–6.9 .
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Mass Spectrometry: Accurate mass confirmed via electron ionization (EI) .
Applications in Research
Role as a Synthetic Intermediate:
3,17β-O-Bis(methoxymethyl)estradiol serves as a precursor for developing bioactive estradiol analogs. Notable examples include:
Key Findings from Studies:
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